molecular formula C7H15NO2 B043313 N-(2-Hydroxypropyl)morpholine CAS No. 2109-66-2

N-(2-Hydroxypropyl)morpholine

Cat. No.: B043313
CAS No.: 2109-66-2
M. Wt: 145.2 g/mol
InChI Key: YAXQOLYGKLGQKA-UHFFFAOYSA-N
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Description

N-(2-Hydroxypropyl)morpholine (NHPM) is an organic compound that belongs to the class of compounds known as morpholines. It is a colorless liquid with a low melting point and is miscible with most organic solvents. NHPM has a wide range of applications in the pharmaceutical, agricultural, and industrial industries. It is used as a surfactant, emulsifier, and stabilizer in many products, including cosmetics, detergents, and insecticides. NHPM is also used in the synthesis of several pharmaceuticals and is a key ingredient in the production of various polymers.

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery :

    • Morpholine synthesis offers a versatile scaffold for drug discovery projects, known for its diverse biological activities and improved pharmacokinetic profile (Tzara, Xanthopoulos, & Kourounakis, 2020).
    • The morpholine ring serves as an essential building block in drug design, contributing to increased potency and desirable drug-like properties for various therapeutically related molecular targets (Kourounakis, Xanthopoulos, & Tzara, 2020).
  • Catalysis and Material Science :

  • Biochemical Studies :

    • Morpholine oxidation by Cytochrome P450 involves complex mechanisms, with the nitrogen in morpholine heterocycles facilitating hydrogen abstraction and cleavage of C-N bonds (Shaikh et al., 2009).
  • Pharmacology :

    • 2-(p-nitrophenyl)-substituted morpholines have been studied for their alpha-adrenergic-stimulating activity and their potential in potentiating norepinephrine responses (Balsamo et al., 1979).
  • Thermal and Mechanical Material Properties :

    • New polyurethane foams based on morpholine-2,3-dione derivatives exhibit high thermal stability and mechanical strength, suitable for use as heat-insulating materials up to 150°C (Zarzyka et al., 2018).
  • Synthesis and Structural Studies :

    • Studies on the synthesis of optically pure 3-hydroxymethylmorpholine building blocks and their sulfamidates have contributed to improving properties of pharmaceutical ingredients (Stojiljkovic et al., 2022).

Safety and Hazards

N-(2-Hydroxypropyl)morpholine is a combustible liquid that causes skin and eye irritation. It should be kept away from heat and sources of ignition. Contact with skin, eyes, and clothing should be avoided .

Future Directions

N-(2-Hydroxypropyl)morpholine is primarily used in laboratory research processes and pharmaceutical production processes . Its future directions could involve further exploration of its potential uses in organic synthesis and medicinal chemistry.

Mechanism of Action

N-(2-Hydroxypropyl)morpholine, also known as 1-morpholin-4-ylpropan-2-ol, is a chemical compound with the molecular formula C7H15NO2 . This article will delve into its mechanism of action, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Result of Action

It’s known that the compound has been used as a brass corrosion inhibitor and in the synthesis of mGluR1 ligands as pyrimidin-4-ylamines . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to be a clear liquid that can range in color from colorless to yellow to orange . It has a boiling point of 218°C and a flash point of 92°C . It’s also known to be stored in an inert atmosphere at room temperature . These properties suggest that the compound’s action could be influenced by factors such as temperature and atmospheric conditions.

Properties

IUPAC Name

1-morpholin-4-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(9)6-8-2-4-10-5-3-8/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXQOLYGKLGQKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCOCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883797
Record name 4-Morpholineethanol, .alpha.-methyl-
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Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2109-66-2
Record name N-(2-Hydroxypropyl)morpholine
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Record name 4-Morpholineethanol, alpha-methyl-
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Record name 2109-66-2
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Record name 4-Morpholineethanol, .alpha.-methyl-
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Record name 4-Morpholineethanol, .alpha.-methyl-
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Record name 4-(2-hydroxypropyl)morpholine
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Synthesis routes and methods I

Procedure details

An amount, 871.2 grams, of morpholine (10 moles) and 580.8 grams of propylene oxide (10 moles) were mixed in a 2 liter flask and set aside for seven days at room temperature. At the end of this time, the solution was distilled under vacuum to give 1396.0 grams (96.1%) of N-(2-hydroxypropyl)-morpholine as a colorless oil, bp 63°-65° C. at 0.25 mm of Hg. Gas chromatographic analysis of the product showed the presence of only one compound which indicated no position isomer was formed. The identity of the product was confirmed by elemental analysis, calc. 57.9 C, 10.4 H, 9.65 N; found 57.5 C, 10.3 H, 9.5 N.
Quantity
10 mol
Type
reactant
Reaction Step One
Quantity
580.8 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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